![molecular formula C21H23N3O3S B2383459 N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-76-5](/img/structure/B2383459.png)
N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as 'DMIS' and is a derivative of the imidazole family.
作用機序
DMIS exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. Specifically, DMIS has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play a key role in cell growth and differentiation.
Biochemical and Physiological Effects:
DMIS has been shown to have a number of biochemical and physiological effects in vitro. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. DMIS has also been shown to have analgesic effects in animal models.
実験室実験の利点と制限
One advantage of using DMIS in laboratory experiments is its high potency and selectivity for PKC enzymes. This makes it a useful tool for studying the role of PKC in cellular signaling pathways. However, one limitation of using DMIS is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving DMIS. One area of interest is the development of novel analogs of DMIS that may have improved pharmacological properties. Another area of interest is the use of DMIS in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully elucidate the mechanism of action of DMIS and its potential applications in a variety of disease states.
合成法
DMIS can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with 2,3-dimethylphenyl hydrazine to form the intermediate compound 2,5-dimethoxyphenylhydrazone. This compound is then reacted with 2-bromoacetamide to yield the final product, DMIS.
科学的研究の応用
DMIS has been extensively studied for its potential applications in medical research. One of its primary uses is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. DMIS has also been studied for its potential use as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14-6-5-7-18(15(14)2)24-11-10-22-21(24)28-13-20(25)23-17-12-16(26-3)8-9-19(17)27-4/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDVDCUWFWHBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

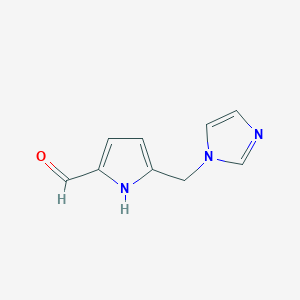
![Methyl 8-oxopyrano[3,4-B]pyridine-6-carboxylate](/img/structure/B2383379.png)
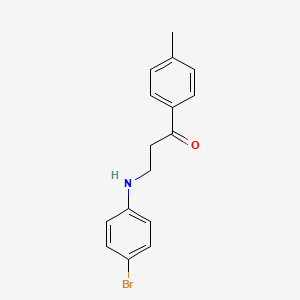
![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)
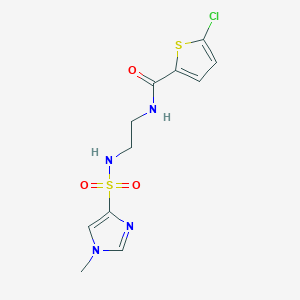
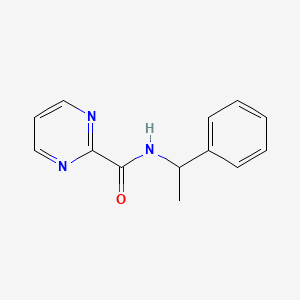
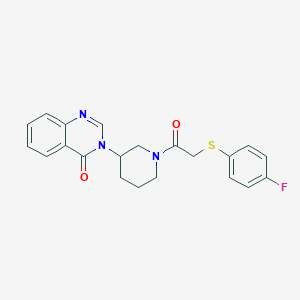
![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)

![1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2383391.png)
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)
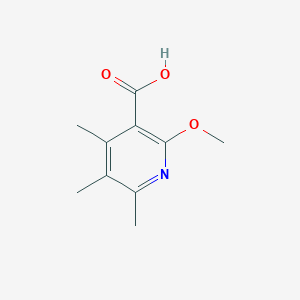
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)